molecular formula C13H14Ge B14265630 [(2-Ethynylphenyl)ethynyl](trimethyl)germane CAS No. 184865-95-0

[(2-Ethynylphenyl)ethynyl](trimethyl)germane

Cat. No.: B14265630
CAS No.: 184865-95-0
M. Wt: 242.88 g/mol
InChI Key: QFVDNRNEPLTGQS-UHFFFAOYSA-N
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Description

(2-Ethynylphenyl)ethynylgermane is an organogermanium compound with the molecular formula C13H14Ge This compound features a germanium atom bonded to a trimethyl group and a phenyl ring substituted with two ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethynylphenyl)ethynylgermane typically involves the reaction of trimethylgermanium chloride with a suitable ethynyl-substituted phenyl compound. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-germanium bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of (2-Ethynylphenyl)ethynylgermane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethynylphenyl)ethynylgermane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can convert the germanium center to lower oxidation states.

    Substitution: The trimethylgermanium group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.

Scientific Research Applications

(2-Ethynylphenyl)ethynylgermane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organogermanium compounds and as a reagent in cross-coupling reactions.

    Materials Science: The compound is explored for its potential in the development of germanium-based semiconductors and optoelectronic devices.

    Biology and Medicine: Organogermanium compounds, including (2-Ethynylphenyl)ethynylgermane, are studied for their potential biological activities, such as anticancer and antiviral properties.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-Ethynylphenyl)ethynylgermane involves its interaction with molecular targets through its ethynyl and phenyl groups. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, in biological systems, the compound may interact with enzymes and proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2-Ethynylphenyl)ethynylsilane: Similar structure but with silicon instead of germanium.

    (2-Ethynylphenyl)ethynylstannane: Similar structure but with tin instead of germanium.

    (2-Ethynylphenyl)ethynylplumbane: Similar structure but with lead instead of germanium.

Uniqueness

(2-Ethynylphenyl)ethynylgermane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability, making them valuable in specific applications where other elements may not perform as effectively.

Properties

184865-95-0

Molecular Formula

C13H14Ge

Molecular Weight

242.88 g/mol

IUPAC Name

2-(2-ethynylphenyl)ethynyl-trimethylgermane

InChI

InChI=1S/C13H14Ge/c1-5-12-8-6-7-9-13(12)10-11-14(2,3)4/h1,6-9H,2-4H3

InChI Key

QFVDNRNEPLTGQS-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C#CC1=CC=CC=C1C#C

Origin of Product

United States

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